NR2E3 agonist 1 -

NR2E3 agonist 1

Catalog Number: EVT-15271372
CAS Number:
Molecular Formula: C24H19ClN4O2
Molecular Weight: 430.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

NR2E3 agonist 1, also referred to as Compound 11a, is a small molecule that acts as an agonist for the photoreceptor-specific nuclear receptor NR2E3. This compound has garnered attention due to its potential therapeutic applications in retinal degeneration and related disorders. The NR2E3 receptor plays a crucial role in the differentiation and maintenance of photoreceptors, making it a significant target for research in vision-related therapies.

Source and Classification

NR2E3 agonist 1 is classified as a synthetic small molecule. It was identified through high-throughput screening of compounds that modulate the activity of NR2E3, particularly focusing on its role in regulating gene expression in photoreceptors. The compound exhibits an effective concentration (EC50) of less than 200 nanomolar, indicating its potent activity in activating NR2E3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of NR2E3 agonist 1 involves multiple steps, typically starting from commercially available precursors. While specific synthetic routes are proprietary or not extensively detailed in the literature, general methods for synthesizing similar compounds often include:

  1. Initial Reaction: Combining a suitable aromatic or heteroaromatic compound with various substituents to form an intermediate.
  2. Functional Group Modification: Utilizing reactions such as alkylation, acylation, or halogenation to introduce functional groups that enhance receptor binding.
  3. Final Coupling: Employing coupling reactions to link the core structure with additional moieties that confer specificity and potency towards NR2E3.

The final product is purified using chromatographic techniques to ensure high purity necessary for biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of NR2E3 agonist 1 has been characterized through various analytical techniques including X-ray crystallography and nuclear magnetic resonance spectroscopy. The structure reveals a complex arrangement conducive to binding within the ligand-binding domain of NR2E3.

  • Molecular Formula: The exact molecular formula is not specified in the available literature, but it is designed to fit into the hydrophobic pocket of NR2E3.
  • Binding Characteristics: Computational models suggest that the active conformation of NR2E3 can accommodate small ligands, which include NR2E3 agonist 1 .
Chemical Reactions Analysis

Reactions and Technical Details

The interactions of NR2E3 agonist 1 with its target involve several key biochemical reactions:

  1. Ligand Binding: The binding of NR2E3 agonist 1 induces conformational changes in the ligand-binding domain of NR2E3, facilitating the dissociation of corepressors such as Nuclear Receptor Co-Repressor.
  2. Transcriptional Activation: Upon binding, NR2E3 undergoes dimerization, which is crucial for its transcriptional activity. This process enhances the recruitment of coactivators and promotes gene expression related to photoreceptor function .
Mechanism of Action

Process and Data

NR2E3 agonist 1 activates NR2E3 by binding to its ligand-binding domain, leading to:

  • Conformational Changes: The binding induces a structural rearrangement that promotes dimerization of the receptor.
  • Repression Release: The agonist's presence leads to the release of corepressors from the receptor complex, allowing for increased transcriptional activity on target genes involved in photoreceptor maintenance .

This mechanism underscores the potential therapeutic applications of NR2E3 agonist 1 in conditions like retinal degeneration.

Applications

Scientific Uses

NR2E3 agonist 1 has several promising applications in scientific research:

  • Retinal Degeneration Studies: Used as a tool compound to explore mechanisms underlying photoreceptor survival and function.
  • Gene Regulation Research: Serves as a model for studying transcriptional regulation mediated by nuclear receptors.
  • Therapeutic Development: Potentially useful in developing treatments for retinal diseases such as retinitis pigmentosa or age-related macular degeneration by enhancing photoreceptor function .

The ongoing research into this compound may lead to significant advancements in understanding and treating visual impairments linked to photoreceptor dysfunction.

Molecular Pharmacology of NR2E3 Agonist 1

Mechanism of Action in NR2E3 Modulation

NR2E3 agonist 1 (Compound 11a) is a synthetic small molecule specifically designed to activate the photoreceptor-specific nuclear receptor NR2E3 (PNR), an orphan nuclear receptor critical for retinal development and photoreceptor maintenance. This compound exhibits high potency with a reported EC₅₀ value below 200 nM in cell-based luciferase reporter assays measuring nuclear receptor corepressor (NCOR) dissociation [1] [8]. Mechanistically, NR2E3 agonist 1 functions by binding to the ligand-binding domain (LBD) of NR2E3, triggering conformational changes that facilitate corepressor release and coactivator recruitment. This transition converts NR2E3 from a transcriptional repressor to an activator, enabling it to upregulate rod-specific genes (e.g., rhodopsin) while repressing cone-specific genes (e.g., S-opsin) [3] [6]. This gene regulatory shift is crucial for maintaining photoreceptor identity and function, positioning Compound 11a as a potential therapeutic agent for retinal degenerative diseases like retinitis pigmentosa where NR2E3 dysfunction leads to photoreceptor cell death and aberrant S-cone proliferation [6] [8].

Table 1: Pharmacological Profile of NR2E3 Agonist 1

ParameterValueAssay SystemBiological Effect
EC₅₀< 200 nMNCOR release assay (CHO cells)NR2E3 activation [1]
Corepressor DisruptionNot observedTR-FRET (GST-NR2E3/MBP-RetCOR)No direct effect on NR2E3-RetCOR [3]
SolubilityLowPhysicochemical profilingLimited bioavailability [3]
logPHighComputational/experimental analysisChallenges in formulation [3]

Structural Determinants of Agonist-Receptor Interaction

The interaction between NR2E3 agonist 1 and the NR2E3 ligand-binding domain (LBD) is governed by specific structural motifs within both the ligand and the receptor. The LBD of NR2E3 adopts a canonical α-helical sandwich fold (helices H3-H12) enclosing a hydrophobic ligand-binding pocket (LBP). This pocket is constitutively occupied by hydrophobic/aromatic residue side chains (e.g., Phe261, Leu263, Trp266, Leu336) in the apo-state, maintaining an autorepressed conformation where helix H12 blocks the coactivator binding site [5] [6]. Compound 11a, a triazolone derivative featuring a chlorinated biphenyl core and a cyclopropanecarboxamide substituent (C₂₄H₁₉ClN₄O₂; MW 430.89 g/mol), is predicted to dock within this LBP [8] [10]. Key structural features enabling its agonism include:

  • Hydrophobic Complementarity: The chlorinated biphenyl moiety engages in van der Waals interactions with hydrophobic residues lining the LBP (e.g., Leu263, Leu336, Leu353) [5].
  • H12 Stabilization: Agonist binding is proposed to reposition helix H12 away from the coactivator binding groove, facilitating its interaction with coactivator proteins bearing LXXLL motifs [6]. This conformational shift is critical for transitioning NR2E3 from a repressor to an activator.
  • Disease Mutation Sensitivity: Missense mutations within the LBP associated with Enhanced S-Cone Syndrome (ESCS) (e.g., p.L263P, p.L336P, p.L353V, p.R385P) severely disrupt homodimerization and likely impair agonist binding or efficacy [5]. In contrast, mutations like p.A256V located outside the critical dimer interface or ligand pocket may retain partial dimerization capacity and residual function, correlating with milder clinical phenotypes [5] [6].

Table 2: Structural Features of NR2E3 LBD and Agonist Interaction

Structural ElementRole in Agonist BindingImpact of Key Mutations
Hydrophobic Ligand PocketBinds NR2E3 agonist 1 via van der Waals interactionsL263P, L336P, L353V: Disrupt pocket, abolish dimers [5]
Helix 12 (H12, AF-2 helix)Repositions upon agonist binding, exposes coactivator siteM407K: Disrupts H12, impairs function [5]
Dimer Interface (H7, H10)Critical for homodimer stabilityR385P: Disrupts interface, abolishes dimers [5]
Residue A256Peripheral to core pocket/interfaceA256V: Retains dimerization, milder phenotype [5] [6]

Allosteric Modulation vs. Direct Ligand Binding Dynamics

While NR2E3 agonist 1 acts primarily as a direct orthosteric agonist at the canonical ligand-binding pocket of NR2E3, its mechanism contrasts significantly with classical allosteric modulation observed in other receptor systems like GPCRs or ion channels. Key distinctions include:

  • Direct Agonism vs. Allosteric Enhancement: Compound 11a binds directly within the NR2E3 LBP, inducing an active conformation. This differs fundamentally from positive allosteric modulators (PAMs), such as BINA acting on mGlu2 receptors [7]. PAMs bind at a distinct allosteric site (e.g., the transmembrane domain in mGlu2) and enhance the receptor's response to its orthosteric agonist (e.g., glutamate) without activating the receptor themselves. They stabilize active states by increasing agonist residence time or shifting conformational equilibrium towards the active form [7]. NR2E3 agonist 1 does not require a pre-existing endogenous ligand; it directly initiates activation.
  • Agonist Dependence in Allostery: True PAMs, like those for mGlu2 or NMDARs, often exhibit use-dependence – their modulatory effect requires concurrent binding of the orthosteric agonist [7] [9]. Their efficacy and potency can be exquisitely sensitive to the concentration of the orthosteric agonist. NR2E3 agonist 1 functions independently in this regard.
  • Structural Switching: Studies on NMDAR modulators illustrate how minimal chemical modifications (e.g., adding/removing methyl groups) can interconvert compounds between negative (NAM) and positive (PAM) allosteric modulators acting at the same allosteric site [9]. While NR2E3 agonist 1 structure-activity relationships (SAR) are less detailed in the provided results, its activity is defined by its core structure binding the orthosteric pocket, not by conversion via minor modifications at an allosteric site.

Therefore, NR2E3 agonist 1 exemplifies direct ligand-mediated activation of an orphan nuclear receptor, distinct from the allosteric potentiation mechanisms prevalent in other receptor families.

Impact on NR2E3 Dimerization and Corepressor Dissociation

NR2E3 functions as a homodimer and also forms heterodimers with specific nuclear receptors, processes critical for its transcriptional regulatory activity. NR2E3 agonist 1 influences these interactions:

  • Homodimer Stabilization: The NR2E3 LBD forms stable homodimers crucial for DNA binding and function. Biophysical studies like Bioluminescence Resonance Energy Transfer (BRET²) demonstrate that wild-type NR2E3 LBDs readily homodimerize. Disease-associated LBD mutations (p.L263P, p.L336P, p.L353V, p.R385P) severely disrupt or abolish homodimer formation [5]. While direct data on Compound 11a stabilizing homodimers is limited in the provided results, effective agonists generally stabilize the active dimeric conformation. Mutations preserving dimerization capacity (e.g., p.A256V, p.R311Q) are associated with milder retinopathies, underscoring the functional importance of dimer integrity [5] [6].
  • Heterodimer Interactions: NR2E3 forms specific heterodimers via its LBD, notably with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ/NR1C3) and Thyroid Hormone Receptor Beta (TRβ/NR1A2) [2]. This interaction is highly specific to PPARγ (not PPARα or PPARδ). Co-immunoprecipitation studies confirm the existence of native PNR/PPARγ complexes in human retinal extracts. Agonist binding could potentially modulate these interactions, influencing cross-talk between signaling pathways. Wild-type NR2E3 represses PPARγ-mediated transcription in reporter assays, suggesting a functional consequence of heterodimerization [2]. Disease mutations (e.g., PNR LBD mutants, or a PPARγ dimerization mutant linked to lipodystrophy) disrupt PNR/PPARγ complex formation.
  • Corepressor Dissociation: In its basal state, apo-NR2E3 interacts with transcriptional corepressors like NCOR, SMRT, and RetCOR via its LBD, mediating gene repression. Agonist binding is expected to induce a conformational change that disrupts corepressor binding and promotes coactivator recruitment. However, studies using a TR-FRET assay designed to detect agonist-induced disruption of the interaction between purified full-length GST-tagged NR2E3 and MBP-tagged RetCOR revealed that Compound 11a did not disrupt the NR2E3-RetCOR interaction [3]. This surprising finding suggests that the previously reported agonist activity of Compound 11a in cell-based transcription assays might involve indirect mechanisms or corepressors other than RetCOR, rather than direct ligand-induced corepressor release. This highlights a potential discrepancy between functional agonism in cells and direct biochemical effects on corepressor binding.

Table 3: NR2E3 Dimerization Partners and the Impact of Disease Mutations

Interaction PartnerInteraction DomainFunctional ConsequenceEffect of Disease Mutations
Homodimer (Self)LBD (H7, H10 interface)Essential for DNA binding & transcriptional activityL263P, L336P, L353V, R385P: Abolish homodimers [5]
PPARγ (NR1C3)LBDRepression of PPARγ-mediated transcriptionPNR LBD mutants & PPARγ dimer mutant disrupt complex [2]
TRβ (NR1A2)LBDInteraction enhanced by T3 ligandNot specifically tested (likely similar to PPARγ) [2]
Rev-erbα (NR1D1)Not specifiedSynergistic activation of rhodopsin promoterImpaired by some LBD mutants? [6]
NRLNot LBD (likely DBD)Cooperative regulation of rod genesNot disrupted by LBD mutants [5]
CRXNot LBD (likely DBD)Cooperative DNA bindingNot disrupted by LBD mutants [5]

Properties

Product Name

NR2E3 agonist 1

IUPAC Name

2-chloro-N-[4-[6-(cyclopropanecarbonylamino)-1H-benzimidazol-2-yl]phenyl]benzamide

Molecular Formula

C24H19ClN4O2

Molecular Weight

430.9 g/mol

InChI

InChI=1S/C24H19ClN4O2/c25-19-4-2-1-3-18(19)24(31)26-16-9-7-14(8-10-16)22-28-20-12-11-17(13-21(20)29-22)27-23(30)15-5-6-15/h1-4,7-13,15H,5-6H2,(H,26,31)(H,27,30)(H,28,29)

InChI Key

URTBMZWXWYUQAM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl

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